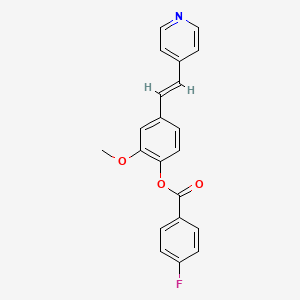

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate

Description

(E)-2-Methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate is a structurally complex ester featuring a central vinyl bridge connecting a pyridin-4-yl group to a methoxy-substituted phenyl ring, which is further esterified with a 4-fluorobenzoate moiety.

Properties

IUPAC Name |

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO3/c1-25-20-14-16(3-2-15-10-12-23-13-11-15)4-9-19(20)26-21(24)17-5-7-18(22)8-6-17/h2-14H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDUCCIJKCRFKK-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate typically involves a multi-step process:

Formation of the Vinyl Group: The initial step involves the formation of the vinyl group through a Heck reaction. This reaction couples a halogenated pyridine with a styrene derivative in the presence of a palladium catalyst and a base.

Methoxylation: The next step is the introduction of the methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxide ion replaces a leaving group on the aromatic ring.

Esterification: The final step involves the esterification of the phenol derivative with 4-fluorobenzoic acid. This reaction is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the vinyl group to an ethyl group.

Substitution: Nucleophilic aromatic substitution can occur at the fluorobenzoate moiety, where the fluorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted benzoates.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate exhibit various biological activities, including:

- Antimicrobial Activity : The presence of the pyridine ring enhances the compound's ability to interact with biological targets, making it effective against certain bacterial strains.

- Antitumor Properties : Studies have shown that related compounds can inhibit cancer cell proliferation, suggesting potential use in cancer therapy.

Table 1: Biological Activities of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (E)-4-(2-(pyridin-4-yl)vinyl)phenol | Pyridine at position 4 | Antimicrobial, antitumor |

| (E)-4-(biphenyl-2-yl)vinyl benzoate | Biphenyl instead of pyridine | Anticancer properties |

| 4-methoxybenzoyl chloride | Lacks vinyl group | Used in acylation reactions |

Polymer Chemistry

The compound can serve as a monomer in the synthesis of polymers due to its vinyl functionality. It has been explored as a precursor for biobased materials, leveraging its structural properties to enhance polymer performance.

Case Study: Biobased Polymer Development

A study investigated the use of this compound in creating functional monomers for biobased polymers. The results showed improved mechanical properties and thermal stability compared to conventional polymers.

Spectroscopic Studies

Due to its unique chemical structure, this compound is suitable for various spectroscopic analyses, including:

- NMR Spectroscopy : Used to determine the compound's structure and confirm purity.

- UV-Vis Spectroscopy : Employed to study electronic transitions and assess stability under different conditions.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. The methoxy and fluorobenzoate groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Pyridinylvinyl-Benzaldehyde/Acid Derivatives ():

Compounds such as trans-4-(2-(pyridin-4-yl)vinyl)benzaldehyde (II) share the pyridin-4-yl-vinyl-phenyl backbone. However, the absence of the 4-fluorobenzoate ester in these precursors results in distinct crystallographic properties. For example, compound II crystallizes in the P2₁ space group with unit cell parameters a = 3.857 Å, b = 10.624 Å, c = 12.863 Å, and β = 91.72° . The introduction of the 4-fluorobenzoate group in the target compound may alter packing efficiency due to increased steric bulk and polarity.Substituted Phenyl Benzoates ():

The dihedral angle between aromatic rings in 2-methoxy-4-(prop-2-en-1-yl)phenyl 2,4-dichlorobenzoate is 73.6°, reflecting near-perpendicular orientation. This geometry is critical for molecular planarity and intermolecular interactions. Replacing dichlorobenzoate with 4-fluorobenzoate in the target compound could enhance electron-withdrawing effects while reducing steric hindrance .

Physical and Electronic Properties

- Melting Points (MPs): Pyridinylvinyl-pyrazine derivatives () exhibit MPs ranging from 105–132°C, influenced by substituents. For example, 3n (pyridin-4-yl, methylthio) melts at 109–110°C, while bulkier groups (e.g., trifluoromethyl in 3m) lower MPs to 105–107°C .

- This could impact reactivity in nucleophilic acyl substitution or photophysical properties .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 4-fluorobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group, a vinyl bridge connecting to a pyridine ring, and a fluorobenzoate moiety. These structural components are significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs). For instance, derivatives of 4-hydroxybenzoic acid have shown selective inhibition of HDAC6, leading to reduced proliferation in prostate cancer cells .

- Modulation of Receptor Activity : Compounds with similar structural motifs have been linked to modulation of neurotransmitter receptors, particularly dopamine and serotonin transporters. Studies indicate that piperidine derivatives exhibit selectivity towards these receptors, impacting neurological functions .

- Cytotoxic Effects : The compound's ability to induce cytotoxicity has been explored through various assays. For example, MTT assays have demonstrated that related compounds exhibit significant cytotoxic effects on cancer cell lines at specific concentrations .

Biological Activity Data Table

| Activity | Effect | Reference |

|---|---|---|

| HDAC Inhibition | Reduces cell proliferation | |

| Receptor Modulation | Alters neurotransmitter dynamics | |

| Cytotoxicity | Induces cell death in cancer lines |

Case Studies

- Prostate Cancer Research : A study investigated the effects of 4-hydroxybenzoic acid derivatives on prostate cancer cells. The results indicated that these compounds significantly inhibited HDAC6 activity, leading to increased acetylation of α-tubulin and altered microtubule dynamics, which are critical for cancer cell proliferation and survival .

- Neurotransmitter Transporter Selectivity : Research into piperidine analogs has shown that modifications can enhance selectivity for dopamine transporters over serotonin transporters. This selectivity is crucial for developing treatments for disorders like depression and schizophrenia .

- Cytotoxicity Profiles : In vitro studies using MTT assays revealed that specific structural modifications in related compounds led to enhanced cytotoxicity against various cancer cell lines, suggesting a promising direction for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.